Estriol 3,17-dipropionate
Description
Estriol 3,17-dipropionate (E3-dipropionate) is a synthetic ester derivative of estriol, a naturally occurring estrogen with lower potency compared to estradiol. Estriol itself is a metabolite of estradiol and estrone, primarily produced during pregnancy, and exhibits selective estrogenic activity in tissues such as the vagina and bone while having minimal effects on the endometrium . Esterification of estriol at the 3- and 17-hydroxyl groups with propionic acid enhances its lipophilicity, prolonging its half-life and modifying its pharmacokinetic profile. This modification delays hydrolysis by esterases, allowing for sustained release of estriol into systemic circulation after intramuscular administration . Historically, E3-dipropionate was investigated for hormone replacement therapy (HRT) and gynecological conditions, though its clinical use has declined in favor of newer formulations with optimized efficacy and safety profiles .
Properties
CAS No. |
104202-88-2 |
|---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H32O5/c1-4-21(26)28-15-7-9-16-14(12-15)6-8-18-17(16)10-11-24(3)19(18)13-20(25)23(24)29-22(27)5-2/h7,9,12,17-20,23,25H,4-6,8,10-11,13H2,1-3H3/t17-,18-,19+,20-,23+,24+/m1/s1 |
InChI Key |
QKLDCEYHDKPVDK-PRIYMHJNSA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C)O |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C)O |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C)O |
Synonyms |
E3-prop estriol 3,17-dipropionate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate involves several steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, methyl, and propanoyloxy groups are introduced through selective reactions, such as hydroxylation, methylation, and esterification.
Stereocontrol: Ensuring the correct stereochemistry at each chiral center is crucial and is often achieved through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for higher throughput.
Purification: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones or esters to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Estriol Esters
Estriol 3,17-Dihexanoate (E3-dihexanoate): A pharmacokinetic study compared E3-dipropionate (6.94 mg dose) and E3-dihexanoate (8.90 mg dose) in women after intramuscular injection. Key findings include:
| Parameter | E3-Dipropionate | E3-Dihexanoate |
|---|---|---|
| Half-life of estriol | 12.7 hours | 187–221 hours |
| AUC (nmol·h/L) | 82.5–161 | 82.5–161 |
| Time to peak exposure | Shorter duration | Extended duration |
While total exposure (AUC) was comparable, E3-dihexanoate’s longer half-life and slower release are attributed to its larger ester group (hexanoate vs. propionate), which delays enzymatic cleavage. This makes E3-dihexanoate suitable for long-term hormonal supplementation, whereas E3-dipropionate provides intermediate-term effects .
Comparison with Estradiol Esters
Estradiol Dipropionate (E2-dipropionate):
E2-dipropionate, an ester of estradiol, shares structural similarities with E3-dipropionate but differs in potency due to estradiol’s higher estrogen receptor binding affinity (RBA = 100 vs. estriol’s RBA = 14–30) . Pharmacokinetically, E2-dipropionate has a shorter half-life (~2–3 days) compared to E3-dipropionate but is more potent per milligram. Historically used in HRT, E2-dipropionate was administered via intramuscular injection but has been largely replaced by esters like estradiol valerate or cypionate due to their improved stability .
Estradiol Dicyclopentanepropionate:
This ester, synthesized via cyclopentanepropionyl chloride modification, demonstrates even greater lipophilicity than E3-dipropionate. Its extended half-life and depot effect make it suitable for monthly HRT regimens, contrasting with E3-dipropionate’s shorter action .
Comparison with Non-Estrogenic Dipropionate Derivatives
Corticosteroid Dipropionates (e.g., Beclomethasone Dipropionate):
Beclomethasone dipropionate, a topical glucocorticoid, shares the dipropionate modification to enhance lipid solubility and tissue retention. Unlike E3-dipropionate, it exerts anti-inflammatory effects via glucocorticoid receptors and is used in asthma and dermatology. Its efficacy in reducing bronchial hyperresponsiveness (e.g., PD20 improvement from 0.38 to 1.01 µmol) highlights the role of esterification in enhancing localized activity .
Methandriol Dipropionate:
An anabolic-androgenic steroid (AAS), methandriol dipropionate uses the dipropionate group to prolong intramuscular release. While structurally analogous to E3-dipropionate, its androgenic activity contrasts sharply with estriol’s estrogenic effects, demonstrating how esterification serves divergent therapeutic goals .
Antioxidant and Cytoprotective Dipropionates
5-AED 3,17-Dipropionate and DHEA 3-Propionate: In a study of cytoprotective steroids, 5-AED 3,17-dipropionate and DHEA 3-propionate exhibited potent antioxidant activity, reducing reactive oxygen species (ROS) by 73% in chemiluminescence assays.
Structural and Functional Insights
- Ester Chain Length: Longer esters (e.g., hexanoate) prolong half-life but may reduce bioavailability due to slower hydrolysis. Shorter esters (e.g., propionate) balance duration and release rate .
- Parent Compound Activity: Estriol’s inherent low potency limits E3-dipropionate’s clinical utility compared to estradiol derivatives, despite similar esterification strategies .
- Therapeutic Targeting: Dipropionate modification is versatile, enabling tailored pharmacokinetics for hormones (estrogens, corticosteroids) and AAS, depending on the parent molecule’s receptor affinity .
Q & A
Advanced Question: How to design a pharmacokinetic study to evaluate esterified estriol derivatives?
Methodological Answer:
- Dose Equivalence : Administer equimolar doses of estriol and its esters (e.g., 5 mg estriol equivalent) to ensure comparability .
- Sampling Protocol : Collect blood samples at increasing intervals (e.g., 0–9 weeks post-injection) to capture absorption, peak concentration, and elimination phases .
- Analytical Method : Use radioimmunoassay (RIA) or HPLC-UV for precise quantification. Validate assays for specificity (e.g., distinguish esters from metabolites) and sensitivity (limit of detection ≤1 ng/mL) .
- Data Normalization : Adjust AUC for dose differences to assess bioavailability. For instance, E3-dipropionate’s AUC (82.5–161 nmol·L⁻¹·h) was comparable to free estriol after dose adjustment .
Basic Question: What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
Methodological Answer:
Reverse-phase HPLC with UV detection is widely used. Key parameters include:
Advanced Question: How to develop a stability-indicating HPLC method for E3-dipropionate in nanocapsule suspensions?
Methodological Answer:
- Forced Degradation : Expose E3-dipropionate to heat (60°C), acid/alkali hydrolysis (0.1M HCl/NaOH), and UV light to generate degradation products.
- Robustness Testing : Vary mobile phase composition (±5%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess method reliability. Acceptable RSD ≤2% .
- Validation Metrics : Include linearity (r² ≥0.999), accuracy (recovery 98–102%), and precision (intra-day RSD ≤1.5%) .
Basic Question: What metabolic pathways are involved in the biotransformation of this compound?
Methodological Answer:
E3-dipropionate undergoes enzymatic hydrolysis by esterases in plasma and tissues, releasing free estriol. Key steps:
Hydrolysis : Cleavage of propionate groups at positions 3 and 12.
Conjugation : Sulfation or glucuronidation of free estriol for renal excretion.
Experimental confirmation involves incubating E3-dipropionate with liver microsomes or plasma, followed by LC-MS/MS to identify metabolites .
Advanced Question: How to resolve discrepancies in reported metabolic stability of estriol esters across studies?
Methodological Answer:
- Controlled Variables : Standardize experimental conditions (e.g., enzyme source, pH, temperature). For example, human vs. rodent esterases exhibit differing hydrolysis rates .
- Data Harmonization : Normalize degradation rates to protein content (nmol/min/mg protein) and compare using ANOVA with post-hoc tests (p<0.05) .
- Cross-Study Validation : Replicate conflicting findings in parallel experiments. If E3-dipropionate’s half-life varies, assess inter-individual variability in esterase activity via genotyping .
Basic Question: What ethical considerations are critical when designing human trials for this compound?
Methodological Answer:
- Informed Consent : Ensure participants understand risks/benefits, especially for hormone-based therapies.
- Participant Selection : Use strict inclusion criteria (e.g., premenopausal women, no hormonal contraceptives) to minimize confounding variables .
- Ethics Approval : Submit protocols to institutional review boards (IRBs) with documentation of safety monitoring plans .
Advanced Question: How to address variability in estriol exposure data from longitudinal pharmacokinetic studies?
Methodological Answer:
- Statistical Modeling : Use mixed-effects models to account for intra-subject variability. Include covariates (e.g., BMI, age) as fixed effects.
- Outlier Analysis : Apply Grubbs’ test to identify and exclude outliers (α=0.05). For example, exclude AUC values >3 SD from the mean .
- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate population pharmacokinetic parameters .
Basic Question: How is this compound synthesized, and what purity standards apply?
Methodological Answer:
Synthesis involves esterification of estriol with propionic anhydride in anhydrous pyridine. Purification via recrystallization (ethanol/water) yields ≥98% purity. Quality control includes:
Advanced Question: How to optimize synthetic routes for high-yield E3-dipropionate production?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to enhance esterification efficiency.
- Reaction Kinetics : Monitor progress via TLC/HPLC to determine optimal reaction time (e.g., 24 hours at 60°C).
- Green Chemistry : Replace pyridine with ionic liquids (e.g., [BMIM][BF₄]) to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
